molecular formula C13H15N7O2 B14749466 Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate CAS No. 2227-23-8

Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate

Cat. No.: B14749466
CAS No.: 2227-23-8
M. Wt: 301.30 g/mol
InChI Key: WZQQJVQXDUYDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a benzoate ester and a triaminopyrimidine moiety Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4,6-triaminopyrimidine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with ethyl 4-aminobenzoate in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.

    Biology: Investigated for its potential as a biological stain and in the development of biosensors.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments with specific optical properties

Mechanism of Action

The mechanism of action of Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, leading to changes in its molecular structure and properties. This photoresponsive behavior is exploited in applications such as optical data storage and molecular switches. The compound’s interaction with biological molecules can disrupt cellular processes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(e)-(2,4-diaminopyrimidin-5-yl)diazenyl]benzoate
  • Ethyl 4-[(e)-(2,6-diaminopyrimidin-5-yl)diazenyl]benzoate
  • Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate derivatives with different ester groups

Uniqueness

This compound is unique due to the presence of three amino groups on the pyrimidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties compared to other similar azo compounds .

Properties

CAS No.

2227-23-8

Molecular Formula

C13H15N7O2

Molecular Weight

301.30 g/mol

IUPAC Name

ethyl 4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate

InChI

InChI=1S/C13H15N7O2/c1-2-22-12(21)7-3-5-8(6-4-7)19-20-9-10(14)17-13(16)18-11(9)15/h3-6H,2H2,1H3,(H6,14,15,16,17,18)

InChI Key

WZQQJVQXDUYDPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.